2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-pent-3-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-12(10-13)9-6-7-11(12)2/h10-11H,5-9H2,1-2H3 |
InChI Key |
ZEJJGWWNPJHLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCC1C)C=O |
Origin of Product |
United States |
Preparation Methods
Alkynylation of Cyclopentane Derivatives
The primary strategy involves alkynylation of a cyclopentane carbaldehyde or its precursor. This can be achieved by nucleophilic substitution or addition reactions using alkynyl reagents such as alkynyl Grignard or alkynyl lithium reagents.
Synthesis of Cyclopentane-1-carbaldehyde Precursors : Cyclopentane-1-carbaldehyde derivatives are typically prepared by halogenation of cyclopentanone followed by formylation or direct oxidation methods. For example, 2-bromocyclohex-1-ene-1-carbaldehyde synthesis has been reported via bromination of cyclohexanone followed by formylation.
Alkynylation Using Alkynyl Nucleophiles : Alkynylation is performed by addition of an alkynyl nucleophile (e.g., pent-3-yn-1-yl lithium or pent-3-yn-1-yl magnesium bromide) to the aldehyde or a suitable electrophilic site on the cyclopentane ring. This step forms the carbon-carbon bond linking the alkyne side chain to the cyclopentane ring.
Use of Propargyl Ethers and Alkylation
Alkynyl side chains can be introduced via alkylation of propargyl alcohol derivatives. General procedures involve deprotonation of propargyl alcohols followed by alkylation with bromoalkanes to give propargyl ethers, which can be further functionalized.
For example, ethyl 2-bromoacetate can be used to alkylate propargyl alcohols under sodium hydride (NaH) catalysis in DMF, followed by reduction to the corresponding alcohols.
Hydroacylation and Conjugate Addition Cascades
Advanced synthetic routes involve hydroacylation/conjugate addition cascades catalyzed by transition metals, which can construct complex cyclopentane derivatives bearing aldehyde and alkyne substituents in a single sequence.
These cascades allow for the formation of saturated heterocycles and functionalized cyclopentane aldehydes with alkynyl substituents under mild conditions, often employing palladium or rhodium catalysts.
Representative Synthetic Procedure (Adapted from Literature)
Analytical Data and Characterization
NMR Spectroscopy : ^1H and ^13C NMR data confirm the aldehyde proton around δ 9.6-10.3 ppm and characteristic alkyne carbons around δ 70-80 ppm.
IR Spectroscopy : Aldehyde C=O stretch observed near 1700 cm^-1; terminal alkyne C≡C stretch near 2100-2200 cm^-1.
Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight consistent with C12H16O (for 2-methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde).
Summary of Key Research Findings
The synthesis of this compound relies on multi-step approaches combining halogenation, nucleophilic substitution, alkylation of propargyl alcohols, and catalytic cyclization cascades.
Transition metal catalysis (Pd, Rh) plays a crucial role in efficiently constructing the cyclopentane core with the desired substituents.
Use of protecting groups and controlled reaction conditions (anhydrous solvents, inert atmosphere) is essential to prevent side reactions.
Purification typically involves silica gel column chromatography, and product identity is confirmed by NMR, IR, and HRMS.
Data Table: Typical Reagents and Conditions for Preparation Steps
- PubChem Compound Summary for 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde, CID 130647515. Provides molecular formula, structure, and identifiers.
- Additional synthetic strategies for alkynylation and aldehyde functionalization can be found in reviews on palladium-catalyzed oxidative cyclization and alkynylation of cyclic ketones and aldehydes.
Chemical Reactions Analysis
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and cyclopentane derivatives. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and pent-3-yn-1-yl groups can undergo substitution reactions with appropriate reagents under suitable conditions.
Addition: The aldehyde group can participate in nucleophilic addition reactions, forming various adducts depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development or as a probe in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can interact with various biological targets through covalent bonding, leading to modifications in the target molecules’ structure and function. The cyclopentane ring and its substituents may also influence the compound’s overall reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Key Structural Features
The compound’s unique alkynyl substituent contrasts with related compounds bearing alkenyl, alkyl, or ketone groups. Below is a structural comparison:
Physical Properties
While explicit data for the target compound is unavailable, trends can be inferred from analogs:
Key Observations :
- The alkynyl group in the target compound likely reduces solubility in polar solvents compared to alcohols or ketones.
- Boiling points are influenced by molecular weight and functional groups; aldehydes generally have lower boiling points than alcohols but higher than hydrocarbons.
Chemical Reactivity
- Aldehyde Group: The carbaldehyde group is prone to nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids. This contrasts with ketones (e.g., 2-Methylcyclopentanone), which are less reactive toward oxidation .
- Alkynyl vs. Alkenyl Groups : The triple bond in the pent-3-yn-1-yl substituent offers sites for catalytic hydrogenation or cycloaddition reactions, unlike alkenyl groups (e.g., in 1-(3-Methylbut-2-en-1-yl) derivatives), which undergo electrophilic addition .
Biological Activity
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article delves into the biological activity of this compound, examining its effects on various biological systems, its synthesis, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H18O
- Molecular Weight: 194.27 g/mol
The biological activity of this compound primarily involves its role as a substrate in enzyme-catalyzed reactions. Its alkyne and cyclopentane moieties allow it to participate in various biochemical pathways, particularly those involving oxidative stress and cellular signaling.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyclopentane ring may enhance the stability of free radicals, thus providing a protective effect against oxidative damage in cells. This has implications for diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.
Enzyme Interaction Studies
Studies utilizing enzyme assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This interaction suggests potential applications in pharmacology, particularly in drug design and development.
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. This finding supports its potential as a lead compound for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
Another research project explored the neuroprotective effects of this compound against neurotoxicity induced by glutamate in neuronal cultures. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential utility in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials: Cyclopentene derivatives and propargyl alcohol.
- Reagents: Catalysts such as palladium or rhodium complexes are often used to facilitate reactions like carbocyclization and alkyne transformations.
- Yield Optimization: Techniques such as temperature control and solvent choice can significantly influence yield and purity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde?
Methodological Answer: The synthesis typically involves multi-step routes, such as:
- Cyclopentane ring functionalization : Introducing the methyl and aldehyde groups via Friedel-Crafts alkylation or aldehyde protection/deprotection strategies.
- Alkyne incorporation : The pent-3-yn-1-yl group can be introduced via Sonogashira coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₂Cl₂ and CuI .
- Reaction optimization : Temperature control (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., THF or DMF) are critical for yield and purity. Reaction progress is monitored using TLC or HPLC .
Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., aldehyde proton at ~9.8 ppm, alkyne carbons at ~70–90 ppm).
- IR spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX’s robustness in handling high-resolution data ensures precise stereochemical assignments .
Q. What are the primary reactivity patterns of the aldehyde and alkyne moieties in this compound?
Methodological Answer:
- Aldehyde : Participates in nucleophilic additions (e.g., Grignard reactions) or oxidations to carboxylic acids.
- Alkyne : Undergoes click chemistry (e.g., Huisgen cycloaddition with azides) or hydrogenation to alkanes. Reactivity is influenced by steric hindrance from the cyclopentane ring .
Advanced Research Questions
Q. How does the pent-3-yn-1-yl substituent affect stereochemical outcomes in synthetic pathways?
Methodological Answer: The alkyne’s linear geometry introduces steric constraints, favoring specific diastereomers during cyclopentane ring formation. For example:
- Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries, explaining selectivity in cyclization steps .
- Experimental validation : Chiral HPLC separates enantiomers, while NOESY NMR confirms spatial arrangements .
Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer:
- Mechanistic studies : DFT calculations (using software like Gaussian) identify rate-determining steps, such as alkyne insertion in coupling reactions.
- Data reconciliation : When experimental kinetics (e.g., Arrhenius plots) conflict with theoretical models, multi-variable regression adjusts activation parameters .
Q. What strategies address discrepancies in structural data from XRD vs. spectroscopic analyses?
Methodological Answer:
- Crystallographic refinement : SHELXL’s twin-detection algorithms resolve issues in XRD data (e.g., twinning or disorder) .
- Cross-validation : Overlay NMR-derived coupling constants with XRD bond angles to validate conformers. For example, aldehyde torsion angles in XRD should match NOE correlations in NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
